molecular formula C13H10O3S B12853446 3-(5-Acetyl-2-thienyl)benzoic acid

3-(5-Acetyl-2-thienyl)benzoic acid

Cat. No.: B12853446
M. Wt: 246.28 g/mol
InChI Key: XBRBYIDAICDDSU-UHFFFAOYSA-N
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Description

3-(5-Acetyl-2-thienyl)benzoic acid is an organic compound with the molecular formula C₁₃H₁₀O₃S It features a benzoic acid moiety substituted with a thienyl group, which itself is acetylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Acetyl-2-thienyl)benzoic acid typically involves the formation of the thienyl ring followed by its functionalization and subsequent coupling with a benzoic acid derivative. One common method involves the Paal-Knorr synthesis for the thiophene ring, followed by Friedel-Crafts acylation to introduce the acetyl group. The final step involves coupling the acetylated thiophene with a benzoic acid derivative under suitable conditions, often using a catalyst such as palladium in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(5-Acetyl-2-thienyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Friedel-Crafts acylation using acetyl chloride and aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-(5-Acetyl-2-thienyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(5-Acetyl-2-thienyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The acetyl group can participate in hydrogen bonding or other interactions, while the thienyl ring can engage in π-π stacking or other aromatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Similar thiophene ring but lacks the acetyl group.

    Benzoic acid derivatives: Various substitutions on the benzoic acid moiety.

Uniqueness

3-(5-Acetyl-2-thienyl)benzoic acid is unique due to the presence of both the acetylated thienyl ring and the benzoic acid moiety, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C13H10O3S

Molecular Weight

246.28 g/mol

IUPAC Name

3-(5-acetylthiophen-2-yl)benzoic acid

InChI

InChI=1S/C13H10O3S/c1-8(14)11-5-6-12(17-11)9-3-2-4-10(7-9)13(15)16/h2-7H,1H3,(H,15,16)

InChI Key

XBRBYIDAICDDSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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